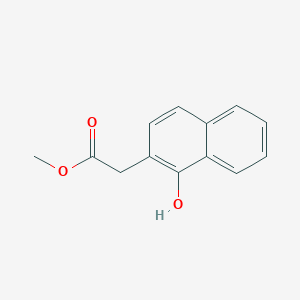

Methyl 2-(1-hydroxynaphthalen-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

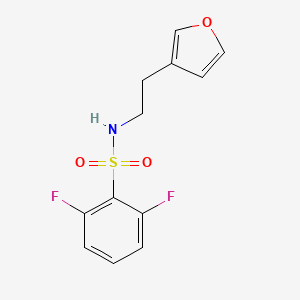

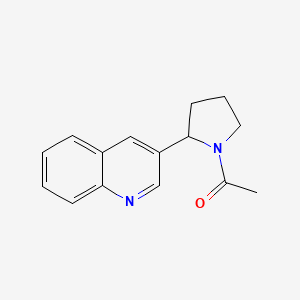

“Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” is a chemical compound with the empirical formula C13H12O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” can be represented by the SMILES stringO=C(OC)CC1=CC(C=CC=C2)=C2C=C1 . The InChI key for this compound is BGYOCQOJCMPTCY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” is a solid substance . It has a molecular weight of 216.24 . The melting point of this compound is between 85-86 degrees Celsius .科学的研究の応用

Chemosensor Development

A significant application of compounds related to methyl 2-(1-hydroxynaphthalen-2-yl)acetate is in the development of chemosensors. Eun Joo Song et al. (2014) demonstrated the use of a structurally simple chemosensor that can selectively detect Zn2+ and F− ions. This sensor showed a significant fluorescence enhancement in the presence of zinc ion in aqueous solution and could distinguish Zn2+ from Cd2+. Additionally, it was capable of sensing F− selectively in DMSO through a mechanism involving fluorescence enhancement via deprotonation (Song et al., 2014).

Catalysis and Green Chemistry

The methylation of 2-naphthol to produce 2-methoxynaphthalene, an important intermediate in pharmaceuticals like naproxen, was studied by G. Yadav and Jeetendra Y. Salunke (2013). They utilized dimethyl carbonate as a greener methylating agent, with catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica. This approach demonstrated high selectivity and efficiency, marking an important step in the development of more sustainable chemical processes (Yadav & Salunke, 2013).

Biological Activity Studies

Research into the biological activities of compounds derived from or related to methyl 2-(1-hydroxynaphthalen-2-yl)acetate is also prominent. A study by M. Ikram et al. (2015) focused on the synthesis, characterization, and antioxidant activities of Schiff base ligand derived from amino acids and 2-hydroxynaphthaldehyde. This research is indicative of the broader interest in the potential therapeutic applications of these compounds, particularly in the context of oxidative stress and related diseases (Ikram et al., 2015).

Material Science and Nanochemistry

On the material science front, the preparation and application of nano magnetite (Fe3O4) for catalysis in organic synthesis showcases the versatility of naphthalene derivatives. M. Mokhtary and Mogharab Torabi (2017) developed a method for synthesizing naphthalene-2-ol derivatives using Fe3O4 magnetic nanoparticles under ultrasound irradiation. This illustrates the expanding role of such compounds in nanotechnology and catalysis, combining green chemistry principles with advanced material science (Mokhtary & Torabi, 2017).

Safety and Hazards

The safety information for “Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” indicates that it is classified under Storage Class Code 13, which refers to non-combustible solids . The flash point is not applicable . The compound is associated with several hazard statements including H302, H315, H319, and H335 .

特性

IUPAC Name |

methyl 2-(1-hydroxynaphthalen-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZIKGYUDYQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C2=CC=CC=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)